molecular formula C15H26N2O6 B3028056 Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate CAS No. 1523571-85-8

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate

Cat. No.: B3028056
CAS No.: 1523571-85-8
M. Wt: 330.38
InChI Key: GTKILXYGKZLXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which includes a spiro junction between a diazaspirodecane and a carboxylate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new pharmaceuticals .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting neurological disorders. Its spirocyclic structure is believed to enhance the stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQHSPCUBVJVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
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Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
Reactant of Route 3
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
Reactant of Route 4
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
Reactant of Route 5
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
Reactant of Route 6
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate

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